6-methyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of beta-carboline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Spirocyclization: The formation of the spiro structure involves a cyclization reaction, often facilitated by a base or a Lewis acid.
Functional group modifications: Introduction of the 6-methyl and 3-methylbutyl groups can be achieved through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
6-methyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has been studied for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. For instance, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline derivative with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.
Uniqueness
6-methyl-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its specific structural features, such as the spirocyclic structure and the presence of both methyl and butyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-methyl-1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C24H27N3O/c1-15(2)11-13-27-21-7-5-4-6-19(21)24(23(27)28)22-17(10-12-25-24)18-14-16(3)8-9-20(18)26-22/h4-9,14-15,25-26H,10-13H2,1-3H3 |
InChI Key |
KPZXMRQFCOQRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5N(C4=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.